molecular formula C21H19FN2O2S B4082896 N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No. B4082896
M. Wt: 382.5 g/mol
InChI Key: LXYGNDSLCCEQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and exhibits strong fluorescence. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the formation of a covalent bond between the compound and the target molecule. The compound contains a highly reactive imidazole group that can react with various functional groups on the target molecule, such as amino and thiol groups. The resulting covalent bond leads to the formation of a stable fluorescent complex, which can be used for detection and imaging purposes.
Biochemical and Physiological Effects:
N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively used in vitro for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is its high sensitivity and selectivity for various target molecules. It can be used for the detection of low concentrations of metal ions and reactive oxygen species in biological systems. In addition, it can be used for the detection of protein conformational changes and protein-protein interactions.
One of the limitations of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is its limited solubility in aqueous solutions. This can limit its use in biological systems, where aqueous solutions are the norm. In addition, the covalent bond formed between the compound and the target molecule can lead to the irreversible modification of the target molecule, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in scientific research. One direction is the development of new synthetic methods that can improve the solubility and stability of the compound in aqueous solutions. Another direction is the exploration of new applications for the compound, such as its use as a fluorescent probe for the detection of other target molecules, such as nucleic acids and lipids. Finally, the development of new imaging techniques that can improve the sensitivity and resolution of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide-based probes can also be a future direction for research.

Scientific Research Applications

N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent sensor for the detection of metal ions, such as copper and zinc, in aqueous solutions. It has also been used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species in biological systems. In addition, it has been used as a fluorescent probe for the detection of protein conformational changes and protein-protein interactions.

properties

IUPAC Name

N'-benzyl-4-fluoro-N-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S/c1-16-7-13-20(14-8-16)27(25,26)24-21(18-9-11-19(22)12-10-18)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGNDSLCCEQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N''-benzyl-4-fluoro-N-tosyl-benzamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
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N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
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N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
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N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
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Reactant of Route 6
N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

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